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Compound of Interest

Compound Name:
N-[(5-methoxy-1H-indol-3-

yl)methyl]-N-(2-phenylethyl)amine

CAS No.: 1114597-49-7

Cat. No.: B1293036

Get Quote

Executive Summary
This application note details the synthesis, purification, and pharmacological characterization of

N-(indol-3-ylmethyl)-2-phenylethylamine (I3M-PEA) and its derivatives. This molecular scaffold

represents a "privileged structure" in medicinal chemistry, effectively hybridizing the

pharmacophores of tryptamine (indole core) and phenethylamine (phenylalkylamine tail).

These derivatives are currently under intense investigation for two primary therapeutic

indications:

CNS Modulation: Targeting 5-HT (serotonin) and Dopamine receptors due to their structural

homology with monoamine neurotransmitters.

Anticancer Activity: Specifically as inhibitors of tubulin polymerization, arresting cell division

in the G2/M phase.[1]
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This guide provides a self-validating protocol for the reductive amination synthesis of I3M-PEA,

followed by rigorous QC standards (NMR/HPLC) and a functional tubulin inhibition assay.

Chemical Background & Rationale
The target molecule, I3M-PEA, connects an indole-3-carbinol motif to a phenylethylamine chain

via a secondary amine linkage. This specific connectivity is selected to maximize hydrophobic

interactions within the colchicine-binding site of tubulin or the orthosteric binding pockets of

GPCRs.

Mechanism of Action (Hypothesis)
The indole moiety mimics the guanine base or specific amino acid residues (like Tryptophan) in

receptor pockets, while the flexible phenylethyl tail allows for "induced fit" binding in

hydrophobic channels.

Synthesis Strategy: Reductive Amination
While Mannich reactions are possible, they often yield unstable byproducts. We utilize a

Reductive Amination approach using Indole-3-carboxaldehyde and 2-phenylethylamine. This

method allows for milder conditions and higher regioselectivity.
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Figure 1: Reaction pathway for the synthesis of I3M-PEA via reductive amination. The

formation of the Schiff base is the rate-determining step, followed by rapid reduction.

Protocol A: Synthesis of N-(indol-3-ylmethyl)-2-
phenylethylamine
Objective: Isolate high-purity (>98%) I3M-PEA for biological screening.

Materials
Reagents: Indole-3-carboxaldehyde (1.0 eq), 2-Phenylethylamine (1.1 eq), Sodium

Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), 1,2-Dichloroethane (DCE) or

Methanol (MeOH).

Equipment: Round-bottom flask, magnetic stirrer, rotary evaporator, flash chromatography

system.

Step-by-Step Methodology
Imine Formation:

Dissolve Indole-3-carboxaldehyde (1.45 g, 10 mmol) in 30 mL of DCE (or MeOH).

Add 2-Phenylethylamine (1.33 g, 11 mmol) dropwise.

Add Glacial Acetic Acid (0.1 mL) to catalyze imine formation.

Checkpoint: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (formation of a

new, less polar spot compared to amine).

Reduction:

Cool the mixture to 0°C.

Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 15

minutes. Note: STAB is preferred over NaBH4 for minimizing indole double-bond

reduction.
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Allow to warm to RT and stir overnight (12h).

Quench & Workup:

Quench with saturated NaHCO3 (aq) to pH 8-9.

Extract with Dichloromethane (DCM) (3 x 20 mL).

Wash combined organics with Brine, dry over anhydrous Na2SO4, and concentrate in

vacuo.

Purification:

Purify via Flash Column Chromatography (Silica Gel).

Eluent: DCM:MeOH (95:5) + 0.1% NH4OH (to prevent tailing of the amine).

Isolate the product as a viscous oil or off-white solid.

Protocol B: Structural Characterization (QC)
Reliable biological data depends on confirmed structural integrity.

HPLC Purity Check
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

Gradient: 5% B to 95% B over 20 min.

Detection: UV at 280 nm (Indole absorption) and 254 nm.

Acceptance Criteria: Single peak >98% area integration.

NMR Spectroscopic Data (Expected)
The following table summarizes the diagnostic signals for N-(indol-3-ylmethyl)-2-

phenylethylamine in DMSO-d6.
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Moiety
Proton (1H)
Shift (ppm)

Multiplicity Integration
Assignment
Logic

Indole NH 10.8 - 11.0 Singlet (br) 1H

Characteristic

acidic indole

proton.

Indole C2-H 7.15 - 7.25 Doublet/Singlet 1H
Alpha to the

indole nitrogen.

Aromatic 6.90 - 7.60 Multiplet 8H

Overlapping

indole and

phenyl ring

protons.

Bridge -CH2- 3.90 - 4.00 Singlet 2H

Methylene bridge

between Indole

C3 and Amine N.

Ethyl -CH2-N 2.80 - 2.90 Triplet 2H

Methylene

adjacent to

amine nitrogen.

Ethyl -CH2-Ph 2.70 - 2.80 Triplet 2H
Benzylic

methylene.

Amine -NH- 1.5 - 2.0 Broad Singlet 1H

Exchangeable;

shift varies with

concentration.

Protocol C: Functional Assay (Tubulin
Polymerization)
Given the structural similarity to known tubulin inhibitors (e.g., aryl-indole derivatives), this

assay is the primary functional validation step.

Objective: Determine if I3M-PEA inhibits the assembly of tubulin into microtubules.

Experimental Workflow
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Preparation:
Purified Tubulin Protein

(>99% pure bovine brain tubulin)

Treatment:
Add I3M-PEA (1 - 50 µM)

Control: Colchicine (Pos), DMSO (Neg)

Incubation:
37°C in PEM Buffer

(GTP added to initiate)

Measurement:
Fluorometric Kinetic Read
(Ex 360nm / Em 450nm)

Analysis:
Calculate Vmax & IC50
of Polymerization Rate

Click to download full resolution via product page

Figure 2: Workflow for the in vitro Tubulin Polymerization Inhibition Assay.

Detailed Steps:
Buffer Prep: Prepare PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Add 1

mM GTP and 10 µM DAPI (fluorescent reporter for polymer mass) immediately before use.

Plate Setup: Use a 96-well black half-area plate.
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Blank: Buffer only.

Vehicle Control: Tubulin + DMSO (1%).

Positive Control: Tubulin + Colchicine (5 µM).

Test: Tubulin + I3M-PEA (Gradient: 1, 5, 10, 25, 50 µM).

Initiation: Add Tubulin protein (final conc. 2-3 mg/mL) to the wells at 4°C.

Kinetic Read: Immediately transfer to a plate reader pre-warmed to 37°C.

Data Acquisition: Measure fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60

minutes.

Interpretation:

Normal Polymerization: Sigmoidal curve (Lag phase -> Growth phase -> Plateau).

Inhibition: Reduction in the slope of the growth phase and lower plateau height.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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